6-Methoxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid
Description
This compound belongs to the tetrahydrocyclopentaquinoline carboxylic acid family, characterized by a fused cyclopentane-quinoline core with a methoxy substituent at the 6-position and a carboxylic acid group at the 4-position. Its structure enables interactions with biological targets such as enzymes and receptors, making it relevant in antifungal and neurological research.
Properties
IUPAC Name |
6-methoxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3/c1-18-11-7-3-6-9-8-4-2-5-10(8)13(14(16)17)15-12(9)11/h2-4,6-8,10,13,15H,5H2,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIYQEGVUIRJANB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1NC(C3C2C=CC3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid involves several steps. One common synthetic route includes the cyclization of appropriate precursors under specific conditions. The reaction typically involves the use of methoxy-substituted aromatic compounds and cyclopentane derivatives .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
6-Methoxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) or other halogenating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
1. Anticancer Properties
Research indicates that compounds similar to 6-Methoxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid exhibit significant anticancer activity. Studies have shown that derivatives of this compound can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific signaling pathways that promote cell proliferation and survival .
2. Neuroprotective Effects
Evidence suggests that this compound may possess neuroprotective properties. It has been studied for its potential to mitigate neurodegenerative diseases by reducing oxidative stress and inflammation in neuronal cells . The mechanism involves modulation of neurotransmitter levels and protection against excitotoxicity.
3. Antimicrobial Activity
The compound has demonstrated antimicrobial properties against a range of pathogens. Its efficacy against bacteria and fungi makes it a candidate for further development as an antimicrobial agent . The structural features of the compound contribute to its ability to disrupt microbial cell membranes.
Therapeutic Applications
1. Drug Development
this compound serves as a lead compound in the synthesis of novel pharmaceuticals aimed at treating cancer and neurodegenerative disorders. Its derivatives are being investigated for their potential to enhance therapeutic efficacy while minimizing side effects .
2. Research in Proteomics
The compound is utilized in proteomics research as a tool for studying protein interactions and functions. Its unique chemical structure allows for specific binding to target proteins, facilitating the exploration of protein dynamics in various biological processes .
Case Studies
Mechanism of Action
The mechanism of action of 6-Methoxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The following table summarizes key structural and functional differences between 6-Methoxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid and related derivatives:
Biological Activity
6-Methoxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. The compound belongs to the quinoline family, which is known for a diverse range of biological effects including anticancer, antimicrobial, and antioxidant properties. This article reviews the available literature on the biological activity of this compound, focusing on its mechanisms of action and therapeutic potential.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of approximately 229.29 g/mol. The structure features a methoxy group and a carboxylic acid moiety which are critical for its biological activity.
1. Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing the quinoline structure. For instance, derivatives of quinoline-4-carboxylic acid have shown significant cytotoxic effects against various cancer cell lines:
These results indicate that the compound exhibits potent inhibitory effects against several cancer types, suggesting its potential as a lead compound in cancer therapy.
2. Antioxidant Activity
The antioxidant properties of quinoline derivatives have also been documented. A study demonstrated that certain derivatives showed a significant ability to scavenge free radicals:
| Compound | DPPH Inhibition (%) at 5 mg/L |
|---|---|
| This compound | 40.43% |
| Isatin | 0% |
The presence of an aromatic ring in these compounds enhances their ability to donate hydrogen atoms to free radicals, thus exhibiting antioxidant activity .
The mechanism by which quinoline derivatives exert their anticancer effects often involves the induction of apoptosis and cell cycle arrest. For example, studies have shown that these compounds can trigger G2/M phase arrest in cancer cells and promote apoptotic pathways through caspase activation .
Case Studies
Several case studies have been conducted to evaluate the efficacy of quinoline derivatives:
- Study on MDA-MB-231 Cells : This study assessed the growth inhibition caused by various quinoline derivatives including the target compound. The results indicated that compounds with specific substitutions on the quinoline ring exhibited enhanced cytotoxicity against triple-negative breast cancer cells .
- Antioxidant Efficacy : A comparative analysis between different quinoline derivatives revealed that those with methoxy substitutions showed superior radical scavenging abilities compared to their unsubstituted counterparts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
